N'-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide
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Overview
Description
N’-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of hydrazides and is characterized by the presence of a butylidene group and a pyrrolidinone ring. It has garnered interest due to its potential biological activities and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide typically involves the condensation reaction between 4-(2-oxopyrrolidin-1-yl)benzohydrazide and butyraldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N’-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N’-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide can be compared with other similar compounds, such as:
N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide: This compound has a similar structure but contains a hydroxy and methoxy group, which may confer different biological activities.
N’-[(1E)-(4-chlorophenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide: This compound contains a chlorophenyl group, which may affect its chemical reactivity and biological properties.
The uniqueness of N’-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O2 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[(E)-butylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide |
InChI |
InChI=1S/C15H19N3O2/c1-2-3-10-16-17-15(20)12-6-8-13(9-7-12)18-11-4-5-14(18)19/h6-10H,2-5,11H2,1H3,(H,17,20)/b16-10+ |
InChI Key |
JCNZHMIAGLZQHC-MHWRWJLKSA-N |
Isomeric SMILES |
CCC/C=N/NC(=O)C1=CC=C(C=C1)N2CCCC2=O |
Canonical SMILES |
CCCC=NNC(=O)C1=CC=C(C=C1)N2CCCC2=O |
Origin of Product |
United States |
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